REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7].[C:13](OC(=O)C)(=[O:15])[CH3:14]>O>[C:13]([NH:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:10][CH:11]=1)[C:6]([O:8][CH3:9])=[O:7])(=[O:15])[CH3:14]
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Name
|
|
Quantity
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4.17 g
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Type
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reactant
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Smiles
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NC=1C=C(C(C(=O)OC)=CC1)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated at 800 for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
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The precipitate was collected
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Type
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ADDITION
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Details
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added into 100 ml of 10% hydrochloric acid
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Type
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STIRRING
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Details
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This suspension was stirred at room temperature for 10 minutes
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Duration
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10 min
|
Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
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to give 4.3 g (82%) of a crude solid, which
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Type
|
CUSTOM
|
Details
|
was recrystallized from H2O/CH3OH
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C(C(=O)OC)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |